(R)-1,4-苯并二氧杂环-2-羧基哌嗪

描述

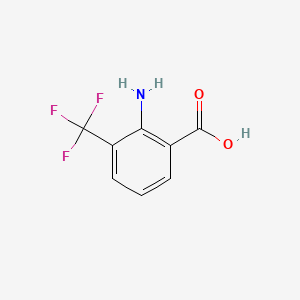

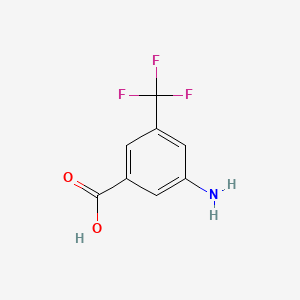

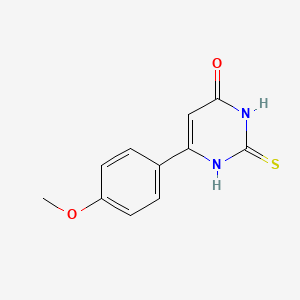

(R)-1,4-Benzodioxan-2-carboxypiperazine is a chiral compound involved in the synthesis of several pharmaceuticals. Its significance lies in its specific molecular structure that allows for diverse chemical reactions and the synthesis of various derivatives with significant biological activity.

Synthesis Analysis

The synthesis of (R)-1,4-Benzodioxan-2-carboxypiperazine involves multiple steps, including the resolution of racemic mixtures and the formation of the piperazine ring. For instance, practical chemical and enzymatic technologies have been developed for synthesizing the chiral intermediate efficiently, using approaches such as enzymatic resolution and direct resolution with d-tartaric acid, leading to high yields and enantiomeric excess (Fang et al., 2001).

Molecular Structure Analysis

The molecular structure of (R)-1,4-Benzodioxan-2-carboxypiperazine is characterized by its 1,4-benzodioxan backbone and a piperazine ring attached via a carboxylic acid linker. The chiral center plays a crucial role in its biological activity and interaction with biological targets. Enantiopure versions of the compound are obtained through efficient resolution methods, highlighting the importance of chirality in its applications (Bolchi et al., 2003).

Chemical Reactions and Properties

(R)-1,4-Benzodioxan-2-carboxypiperazine participates in various chemical reactions, leading to the synthesis of complex molecules. Its chemical properties, such as reactivity with different reagents and the ability to form stable derivatives, are crucial for its applications in drug synthesis. Studies on compounds like S 15535, a benzodioxopiperazine, reveal the compound's potential in interacting with biological receptors, underscoring the versatility of the benzodioxan-piperazine structure in medicinal chemistry (Millan et al., 1993).

科学研究应用

Synthesis and Chemical Properties :

- Fang et al. (2001) described practical chemical and enzymatic technologies for synthesizing key chiral intermediates of (S)-1,4-Benzodioxan-2-carboxypiperazine, vital for the production of (S)-doxazosin mesylate (Fang et al., 2001).

- Bolchi et al. (2003) provided insights into achieving enantiopure 2-substituted 1,4-benzodioxanes via efficient resolution methods, highlighting the synthetic versatility of these compounds (Bolchi et al., 2003).

Biocatalytic Synthesis :

- Benz et al. (2007) explored the chemoenzymatic synthesis of chiral carboxylic acids via nitriles, demonstrating the potential of microbial nitrilases in biotransformations involving 1,4-benzodioxane-2-carboxylic acid derivatives (Benz et al., 2007).

- Varma et al. (2008) reported on lipases catalyzed enantioselective hydrolysis of (R,S)-methyl 1,4-benzodioxan-2-carboxylate, underscoring the catalytic ability of bacterial lipases in synthesizing enantiomerically pure compounds (Varma et al., 2008).

Pharmacological Applications :

- Millan et al. (1993) investigated S 15535, a novel benzodioxopiperazine, as a highly selective 5-HT1A receptor ligand with potential implications in neuropsychiatric disorders (Millan et al., 1993).

- Nelson et al. (1979) studied the enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane as potent competitive alpha-adrenergic antagonists, highlighting the significance of 1,4-benzodioxane derivatives in drug design (Nelson et al., 1979).

Drug Design and Molecular Studies :

- Bolchi et al. (2020) reviewed the applications of 1,4-Benzodioxane in medicinal chemistry, demonstrating its role as a versatile scaffold in drug design for a variety of biological targets (Bolchi et al., 2020).

- Rosini et al. (2007) discussed recent advances in α1-Adrenoreceptor antagonists, with a focus on benzodioxane and other structural classes as therapeutic agents (Rosini et al., 2007).

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.

For a specific compound, you would need to consult the relevant scientific literature. Databases like PubMed, SciFinder, and Web of Science can be useful resources. Please note that not all compounds will have information available in all these categories. The amount of information available will depend on how much research has been done on the compound.

属性

IUPAC Name |

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUPDJNTYCSBJZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)[C@H]2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351047 | |

| Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,4-Benzodioxan-2-carboxypiperazine | |

CAS RN |

860173-98-4 | |

| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860173-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)